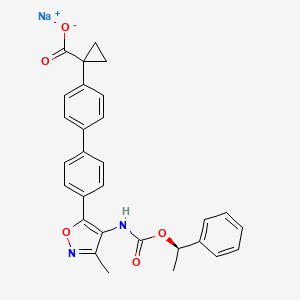

BMS-986020 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O5.Na/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33;/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33);/q;+1/p-1/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCOVTLBRMPIMY-FSRHSHDFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N2NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of BMS-986020 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986020 sodium is a potent and selective antagonist of the lysophosphatidic acid 1 (LPA1) receptor, a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. This technical guide provides an in-depth exploration of the core mechanism of action of BMS-986020, detailing its molecular interactions, impact on intracellular signaling cascades, and its effects in preclinical models of fibrosis. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Role of the LPA-LPA1 Axis in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA-LPA1 signaling axis is a critical mediator of fibroblast activation, a key event in the initiation and progression of tissue fibrosis.[2] Upon binding LPA, the LPA1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.[3] These pathways ultimately promote pro-fibrotic cellular responses such as fibroblast proliferation, migration, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix (ECM) deposition.[4]

BMS-986020 was developed as a high-affinity antagonist of the LPA1 receptor to interrupt these pathological processes.[5] By competitively binding to the LPA1 receptor, BMS-986020 prevents its activation by LPA, thereby inhibiting the downstream signaling events that drive fibrosis.

Molecular Mechanism of Action of BMS-986020

The primary mechanism of action of BMS-986020 is the selective and competitive antagonism of the LPA1 receptor. This interaction has been characterized through various in vitro assays, which have quantified its binding affinity and functional inhibitory activity.

Quantitative Data: Binding Affinity and Functional Antagonism

The potency of BMS-986020 as an LPA1 receptor antagonist has been determined using calcium mobilization assays. In these experiments, cells engineered to express the human LPA1 receptor are stimulated with LPA, which leads to an increase in intracellular calcium levels. The ability of BMS-986020 to inhibit this response is a measure of its antagonist activity.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CHO cells expressing human LPA1 | pKB | ~8 |

Table 1: In Vitro Antagonist Potency of BMS-986020 at the LPA1 Receptor.

Off-Target Activity

While BMS-986020 is a selective LPA1 antagonist, it has been shown to interact with other proteins, most notably bile acid transporters. This off-target activity is believed to be responsible for the hepatotoxicity observed in a Phase 2 clinical trial, which led to the discontinuation of its development.

| Target | IC50 (µM) | Reference |

| Bile Salt Export Pump (BSEP) | 4.8 | |

| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | |

| Multidrug Resistance Protein 3 (MDR3) | 7.5 |

Table 2: Off-Target Inhibitory Activity of BMS-986020.

Inhibition of LPA1 Receptor Downstream Signaling

Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events that are central to its pro-fibrotic effects. BMS-986020, by blocking the initial step of ligand binding, effectively abrogates these downstream pathways. The LPA1 receptor couples to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of several key signaling pathways.

Preclinical Efficacy in Fibrosis Models

The anti-fibrotic potential of BMS-986020 has been evaluated in various preclinical animal models of fibrosis. A key model for pulmonary fibrosis is the bleomycin-induced lung injury model in mice. In this model, intratracheal administration of bleomycin leads to lung inflammation and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF).

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Bleomycin-induced pulmonary fibrosis (mouse) | Prophylactic and therapeutic | Significant reduction in lung collagen content and improved lung function | |

| Skin fibrosis (mouse) | Oral administration | Attenuation of skin thickening and collagen deposition | |

| Kidney fibrosis (mouse) | Oral administration | Reduction in markers of renal fibrosis | |

| Liver fibrosis (mouse) | Oral administration | Decreased liver fibrosis scores |

Table 3: Summary of In Vivo Efficacy of BMS-986020 in Preclinical Models of Fibrosis.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of BMS-986020 at the LPA1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human LPA1 receptor.

-

Methodology:

-

Cells are seeded into 96-well plates and cultured to confluence.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

After washing to remove excess dye, cells are incubated with varying concentrations of BMS-986020 or vehicle control.

-

The plate is then placed in a fluorescence plate reader, and a baseline fluorescence is recorded.

-

A fixed concentration of LPA (the agonist) is added to all wells to stimulate the LPA1 receptor.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

-

The inhibitory effect of BMS-986020 is calculated by comparing the LPA-induced calcium flux in the presence and absence of the antagonist. The pKB value is derived from the Schild analysis of the concentration-response curves.

-

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This 3D cell culture model is used to assess the direct anti-fibrotic effects of BMS-986020 on human lung fibroblasts.

-

Cell Type: Primary human lung fibroblasts.

-

Methodology:

-

Fibroblasts are cultured in a specialized medium containing macromolecular crowding agents (e.g., Ficoll) to promote the formation of an extracellular matrix.

-

The cells are then stimulated with a pro-fibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1) or LPA, to induce a fibrotic phenotype.

-

Varying concentrations of BMS-986020 are added to the culture to assess its ability to inhibit the pro-fibrotic response.

-

After a defined incubation period, the cell cultures are analyzed for markers of fibrosis, including collagen deposition and the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

-

Analysis can be performed using techniques such as immunofluorescence microscopy and measurement of secreted ECM proteins in the culture supernatant.

-

Conclusion

This compound is a potent and selective antagonist of the LPA1 receptor that effectively inhibits the downstream signaling pathways responsible for pro-fibrotic cellular responses. Preclinical studies have demonstrated its efficacy in reducing fibrosis in various animal models. While its clinical development was halted due to off-target hepatotoxicity, the extensive characterization of its mechanism of action provides a valuable foundation for the development of next-generation LPA1 receptor antagonists with improved safety profiles for the treatment of fibrotic diseases. The detailed understanding of its core mechanism continues to inform the ongoing research and development of novel anti-fibrotic therapies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Targeting GPCRs to treat cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid-1-receptor targeting agents for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986020: A Technical Guide to a Potent Lysophosphatidic Acid Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1] Developed by Bristol Myers Squibb, BMS-986020 demonstrated promise in preclinical and early clinical studies by attenuating fibrotic processes. However, its development was halted due to findings of hepatobiliary toxicity in a Phase 2 clinical trial.[1][2][3] This technical guide provides a comprehensive overview of BMS-986020, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

BMS-986020 functions as a high-affinity antagonist of the LPA1 receptor.[4] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways that promote cell proliferation, migration, and differentiation, processes that are central to the development of fibrosis. By blocking the binding of LPA to LPA1, BMS-986020 inhibits these pro-fibrotic signaling cascades. The LPA1 receptor couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various downstream effectors such as Rho, Rac, and the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and clinical data for BMS-986020.

Table 1: In Vitro Potency and Selectivity of BMS-986020

| Target | Assay Type | Species | IC50 / Ki | Reference |

| LPA1 | β-arrestin recruitment | Human | IC50: 9 ± 1 nM | |

| LPA1 | Calcium mobilization | Human | IC50: 18 ± 2.2 nM | |

| BSEP | Vesicle-based transport | Human | IC50: 1.8 µM | |

| MRP3 | Vesicle-based transport | Human | IC50: 22 µM | |

| MRP4 | Vesicle-based transport | Human | IC50: 6.2 µM | |

| MDR3 | Vesicle-based transport | Human | IC50: 7.5 µM |

Table 2: Phase 2 Clinical Trial Efficacy Data in Idiopathic Pulmonary Fibrosis (NCT01766817)

| Treatment Group | N | Primary Endpoint: Rate of Change in FVC from Baseline to Week 26 (Liters) | P-value vs. Placebo | Reference |

| Placebo | 47 | -0.134 | - | |

| BMS-986020 600 mg once daily | 48 | Not reported as significantly different from placebo | Not significant | |

| BMS-986020 600 mg twice daily | 48 | -0.042 | 0.049 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LPA1 signaling pathway and a general experimental workflow for the evaluation of LPA1 antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Anti-Fibrotic Properties of BMS-986020 Sodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986020, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant anti-fibrotic properties in both preclinical models and clinical studies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and clinical findings related to BMS-986020's effects on fibrosis, with a primary focus on Idiopathic Pulmonary Fibrosis (IPF). Despite its promising efficacy in slowing lung function decline, the clinical development of BMS-986020 was halted due to off-target hepatobiliary toxicity.[1][3][4] This document serves as a detailed resource for understanding the scientific foundation of LPA1 antagonism as a therapeutic strategy for fibrotic diseases and the specific profile of BMS-986020.

Mechanism of Action: Targeting the LPA-LPA1 Axis

Lysophosphatidic acid (LPA) is a bioactive signaling lipid that mediates a variety of cellular responses, including cell proliferation, migration, and platelet aggregation. In the context of fibrosis, the interaction of LPA with its receptor, LPA1, has been implicated in the pathogenesis of the disease across multiple organs, including the lung, liver, skin, and kidney. The activation of the LPA-LPA1 signaling pathway is believed to contribute to the recruitment and activation of fibroblasts, leading to excessive extracellular matrix (ECM) deposition and tissue scarring.

BMS-986020 is a small molecule antagonist that selectively inhibits the LPA1 receptor. By blocking this interaction, BMS-986020 aims to interrupt the downstream signaling cascade that promotes fibrogenesis.

Preclinical Evidence of Anti-Fibrotic Activity

BMS-986020 demonstrated efficacy in a wide range of preclinical fibrosis models. Studies in murine models of pulmonary, skin, liver, kidney, and ocular fibrosis showed that BMS-986020 was effective at reducing fibrosis. These preclinical successes provided the foundational evidence for its progression into human clinical trials. A key in vivo model used to evaluate anti-fibrotic potential is the bleomycin-induced lung fibrosis model in mice, where LPA1 receptor knockout mice have been shown to be protected from fibrosis.

Clinical Development in Idiopathic Pulmonary Fibrosis (IPF)

The primary clinical investigation of BMS-986020's anti-fibrotic properties was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT01766817) in patients with IPF.

Experimental Protocol: Phase 2 Clinical Trial (NCT01766817)

-

Objective: To assess the safety, tolerability, and efficacy of BMS-986020 in reducing the decline in Forced Vital Capacity (FVC) in subjects with IPF.

-

Study Design: Participants were randomized to receive either BMS-986020 at a dose of 600 mg once daily (qd) or 600 mg twice daily (bid), or a placebo for 26 weeks.

-

Patient Population: Adults aged 40-90 years with a diagnosis of IPF and FVC between 45% and 90% of predicted.

-

Primary Endpoint: Rate of change in FVC from baseline to week 26.

-

Biomarker Analysis: Serum levels of various extracellular matrix (ECM)-neoepitope biomarkers were measured to assess the impact of LPA1 antagonism on collagen dynamics.

Clinical Efficacy Data

The trial demonstrated a statistically significant slowing of FVC decline in patients treated with 600 mg bid of BMS-986020 compared to placebo.

| Treatment Group | Mean Rate of FVC Decline (Liters) | 95% Confidence Interval | P-value (vs. Placebo) |

| Placebo (n=47) | -0.134 | -0.201 to -0.068 | - |

| BMS-986020 600 mg bid (n=48) | -0.042 | -0.106 to -0.022 | 0.049 |

Table 1: Change in Forced Vital Capacity (FVC) at 26 Weeks in the Phase 2 IPF Trial.

Biomarker Data

A post-hoc analysis of the Phase 2 study revealed that treatment with BMS-986020 significantly reduced the serum levels of most measured ECM-neoepitope biomarkers compared to placebo. Reductions in several of these biomarkers correlated with improvements in FVC and quantitative lung fibrosis. This provides molecular evidence of BMS-986020's anti-fibrotic activity by demonstrating an effect on collagen turnover.

In Vitro Evidence: The "Scar-in-a-Jar" Model

To further elucidate the direct anti-fibrotic mechanism of BMS-986020, the "Scar-in-a-Jar" in vitro fibrogenesis model was utilized.

Experimental Protocol: "Scar-in-a-Jar"

This model involves the culture of fibroblasts in a three-dimensional matrix, which allows for the assessment of fibrogenesis by measuring the production of ECM components. In these experiments, the effects of LPA stimulation and subsequent inhibition by BMS-986020 on the production of collagen and other fibrotic markers were quantified.

In Vitro Results

The "Scar-in-a-Jar" experiments demonstrated that LPA stimulation significantly increased the production of markers of collagen formation (PRO-C1, PRO-C3, PRO-C6), α-smooth muscle actin (α-SMA), and a fibronectin fragment (FBN-C). BMS-986020 potently inhibited this LPA-induced fibrogenesis in a manner dependent on the LPA1 receptor. These findings confirm the direct anti-fibrotic effect of BMS-986020 on fibroblasts and its ability to counteract the pro-fibrotic signaling of LPA.

Safety and Discontinuation

Despite the promising efficacy data, the Phase 2 trial was terminated early due to safety concerns. Dose-related elevations in hepatic enzymes were observed in both BMS-986020 treatment groups. Furthermore, three cases of cholecystitis were determined to be related to the study drug. Subsequent nonclinical investigations concluded that this hepatobiliary toxicity was an off-target effect specific to the BMS-986020 molecule and not a class effect of LPA1 antagonism. The toxicity was attributed to the inhibition of bile acid and phospholipid transporters, such as BSEP, MRP4, and MDR3.

| Transporter | IC50 (µM) |

| BSEP | 1.8 - 4.8 |

| MRP4 | 6.2 |

| MDR3 | 7.5 |

| MRP3 | 22 |

Table 2: In Vitro Inhibitory Activity of BMS-986020 on Key Hepatic Transporters.

Conclusion

BMS-986020 sodium is a potent LPA1 receptor antagonist with demonstrated anti-fibrotic properties. Clinical data from a Phase 2 trial in IPF patients showed a significant reduction in the rate of FVC decline, supported by biomarker evidence of reduced collagen turnover. In vitro studies further confirmed its direct inhibitory effect on fibroblast activation and ECM deposition. However, the clinical development of BMS-986020 was halted due to off-target hepatobiliary toxicity. The findings from the BMS-986020 program have been instrumental in validating the LPA-LPA1 pathway as a therapeutic target for fibrotic diseases and have guided the development of second-generation LPA1 antagonists with improved safety profiles.

References

- 1. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

BMS-986020 for Idiopathic Pulmonary Fibrosis Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-986020, an investigational lysophosphatidic acid receptor 1 (LPA₁) antagonist, for the treatment of idiopathic pulmonary fibrosis (IPF). The document synthesizes preclinical and clinical data, focusing on the mechanism of action, efficacy, safety profile, and the experimental protocols used in its evaluation.

Introduction to Idiopathic Pulmonary Fibrosis and the LPA₁ Pathway

Idiopathic pulmonary fibrosis is a chronic, progressive, and fatal interstitial lung disease characterized by the relentless scarring of lung tissue, leading to an irreversible decline in lung function.[1][2][3] The five-year mortality rate for IPF is estimated to be between 60% and 80%. While the exact cause is unknown, the pathogenesis involves an aberrant wound-healing response to alveolar epithelial injury, leading to the proliferation and activation of fibroblasts and excessive deposition of extracellular matrix (ECM).

The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA₁ receptor, has been strongly implicated in the etiology of IPF.[1][4] LPA is a bioactive lipid that, upon binding to LPA₁, triggers a cascade of downstream signaling events promoting cell proliferation, migration, and differentiation of fibroblasts into myofibroblasts—key cellular mediators of fibrosis. Preclinical models have demonstrated that inhibiting LPA₁ can reduce fibroblast recruitment and mitigate fibrosis. BMS-986020 was developed as a potent, high-affinity small-molecule antagonist of the LPA₁ receptor to interrupt this pathological process.

Mechanism of Action of BMS-986020

BMS-986020 exerts its anti-fibrotic effects by selectively binding to and inhibiting the LPA₁ receptor. This antagonism blocks the downstream signaling pathways activated by LPA, thereby interfering with key processes in the fibrotic cascade. In preclinical murine models of pulmonary fibrosis, the inhibition of LPA receptors has been shown to reduce fibroblast responses to chemotactic stimuli, a primary driver in the development of fibrotic tissue.

Clinical studies have further elucidated the mechanism, showing that treatment with BMS-986020 leads to a significant reduction in serum levels of several ECM-neoepitope biomarkers. These biomarkers are fragments of newly formed or degraded ECM proteins and are associated with the progression of IPF. The reduction in these biomarkers correlates with improvements in lung function, providing a pharmacodynamic link between LPA₁ antagonism and anti-fibrotic activity.

References

- 1. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. publications.ersnet.org [publications.ersnet.org]

Preclinical Profile of BMS-986020: An LPA1 Antagonist in Fibrosis Models

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the pathogenesis of fibrosis. Preclinical studies have demonstrated its anti-fibrotic potential across multiple organ systems, including the lung, skin, liver, and kidney. This technical guide provides a comprehensive overview of the preclinical data on BMS-986020 in various fibrosis models, detailing its mechanism of action, efficacy, and key experimental protocols. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of anti-fibrotic therapies. While BMS-986020 showed promise in preclinical and early clinical development, its progression was halted due to off-target hepatobiliary toxicity, a critical consideration detailed herein.

Mechanism of Action: Targeting the LPA-LPA1 Axis

Lysophosphatidic acid (LPA) is a bioactive signaling lipid that, through its G protein-coupled receptors, plays a central role in diverse cellular processes, including cell proliferation, migration, and survival.[1] The LPA1 receptor is a key mediator of pro-fibrotic signaling.[1] In preclinical models of pulmonary fibrosis, tissue damage is exacerbated by the presence of LPA receptors.[1] BMS-986020 acts as a selective antagonist of LPA1, thereby inhibiting the downstream signaling cascades that lead to fibroblast activation, proliferation, and excessive extracellular matrix (ECM) deposition—hallmarks of fibrotic diseases.[1]

dot

In Vitro Efficacy in Fibrosis Models

"Scar-in-a-Jar" Fibrogenesis Model

The "Scar-in-a-Jar" assay is an in vitro model that recapitulates key aspects of fibrogenesis, including fibroblast activation and ECM deposition. In this model, BMS-986020 demonstrated potent inhibition of LPA1-induced fibrogenesis.[2]

Data Presentation: In Vitro Efficacy of BMS-986020

| Model System | Key Findings | Quantitative Data | Reference |

| "Scar-in-a-Jar" with human lung fibroblasts | Potently inhibited LPA1-induced fibrogenesis. | Approximate IC100 for inhibition of ECM formation: 100–500 nM. | |

| Human LPA1 receptor binding assay | High-affinity antagonist. | IC50 < 300 nM for human LPA1. |

Experimental Protocol: "Scar-in-a-Jar" Assay

dot

In Vivo Efficacy in Fibrosis Models

BMS-986020 has demonstrated anti-fibrotic activity in various preclinical animal models of fibrosis, including lung, skin, liver, kidney, and ocular fibrosis.

Bleomycin-Induced Lung Fibrosis Model

The intratracheal administration of the chemotherapeutic agent bleomycin in rodents is a widely used and well-characterized model of pulmonary fibrosis. This model mimics many of the histopathological features of human idiopathic pulmonary fibrosis (IPF).

Data Presentation: In Vivo Efficacy of BMS-986020 in Lung Fibrosis

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Bleomycin-induced lung fibrosis in mice | Not specified | Reduced fibroblast responses to chemotactic activities of broncho-alveolar fluid. | |

| Bleomycin-induced lung fibrosis in rats | 30 mg/kg b.i.d. | Showed consistent and comparable chronic in vivo anti-fibrotic activity to a successor compound (BMS-986234). |

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

dot

Other Fibrosis Models

Preclinical studies have indicated the effectiveness of BMS-986020 in models of skin, liver, kidney, and ocular fibrosis. However, specific quantitative data from these studies are not extensively available in the public domain.

Off-Target Profile: Hepatobiliary Toxicity

A critical aspect of the preclinical and clinical profile of BMS-986020 is its association with hepatobiliary toxicity. This off-target effect was a primary reason for the discontinuation of its clinical development. Investigations revealed that BMS-986020 inhibits key bile acid and phospholipid transporters.

Data Presentation: Off-Target Activity of BMS-986020

| Transporter | IC50 | Consequence of Inhibition | Reference |

| Bile Salt Export Pump (BSEP) | 1.8 µM | Reduced bile acid efflux, leading to cholestasis. | |

| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 µM | Impaired efflux of bile acids and other substrates. | |

| Multidrug Resistance Protein 3 (MDR3) | 7.5 µM | Inhibition of phospholipid efflux. |

These findings highlight the importance of thorough off-target profiling in drug development. The hepatobiliary toxicity observed with BMS-986020 was found to be specific to its molecular structure and not a class effect of LPA1 antagonism.

Conclusion

BMS-986020 is a potent LPA1 antagonist with demonstrated anti-fibrotic efficacy in a range of preclinical in vitro and in vivo models. Its mechanism of action, targeting a key pathway in fibrosis, makes it a valuable tool for understanding the role of LPA1 in fibrotic diseases. However, the significant off-target hepatobiliary toxicity associated with BMS-986020 underscores the challenges in developing safe and effective anti-fibrotic therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, offering insights into both the therapeutic potential and the liabilities of targeting the LPA-LPA1 axis with small molecule inhibitors. The learnings from BMS-986020 have been instrumental in the development of next-generation LPA1 antagonists with improved safety profiles.

References

A Technical Guide to LPA1 Antagonism in Pulmonary Fibrosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) and other forms of progressive pulmonary fibrosis are characterized by relentless scarring of lung tissue, leading to irreversible decline in lung function and high mortality.[1] The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a core pathway in the pathogenesis of fibrosis.[2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptor, LPA1, triggers a cascade of pro-fibrotic cellular events.[3] These include fibroblast recruitment, proliferation, differentiation into myofibroblasts, and promotion of vascular leak, all of which contribute to the excessive accumulation of extracellular matrix (ECM) that defines the disease.[4][5] Consequently, antagonizing the LPA1 receptor presents a compelling therapeutic strategy. This document provides a detailed technical overview of the LPA1 signaling pathway in fibrosis, summarizes key preclinical and clinical data for LPA1 antagonists, outlines relevant experimental protocols, and visualizes the core mechanisms of action.

The LPA1 Signaling Pathway in Fibrosis

The LPA-LPA1 axis is a central mediator of the wound-healing response, which becomes dysregulated in pulmonary fibrosis. Elevated levels of LPA have been detected in the bronchoalveolar lavage fluid (BALF) of IPF patients, correlating with disease severity. The LPA1 receptor is the most highly expressed LPA receptor on lung fibroblasts.

Upon LPA binding, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades.

-

Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to intracellular calcium mobilization and activation of protein kinase C (PKC).

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, reducing cAMP levels. The βγ subunits can also activate the Ras-Raf-ERK (MAPK) pathway, promoting cell proliferation and survival.

-

Gα12/13 Pathway: Activation of the small GTPase RhoA, which is critical for actin cytoskeleton rearrangement, stress fiber formation, and fibroblast migration and contraction.

Collectively, the activation of these pathways drives the cardinal features of fibrosis:

-

Fibroblast Recruitment and Migration: LPA is a potent chemoattractant for fibroblasts, drawing them to sites of injury.

-

Myofibroblast Differentiation: LPA signaling promotes the transformation of fibroblasts into contractile, ECM-producing myofibroblasts.

-

Epithelial Cell Apoptosis: LPA-LPA1 signaling can induce apoptosis in alveolar epithelial cells, contributing to initial lung injury.

-

Vascular Leak: The pathway increases vascular permeability, leading to the leakage of plasma proteins into the alveolar space, which further promotes a pro-fibrotic environment.

Preclinical Evidence and Quantitative Data

Compelling preclinical evidence validates LPA1 as a therapeutic target. Mice genetically deficient in the LPA1 receptor are dramatically protected from lung fibrosis and mortality in the bleomycin-induced lung injury model. Pharmacological intervention with LPA1 antagonists has replicated these protective effects.

| Compound | Target(s) | Assay | Potency (IC50) | Reference |

| AM966 | LPA1 | LPA-stimulated Ca2+ release (hLPA1-CHO cells) | 17 nM | |

| LPA-induced chemotaxis (IMR-90 lung fibroblasts) | 181 nM | |||

| BMS-986020 | LPA1 | Inhibition of Bile Salt Export Pump (BSEP) | 1.8 - 4.7 µM | |

| Inhibition of Multidrug Resistance Protein 3 (MDR3) | 3.2 - 7.5 µM | |||

| BMS-986278 | LPA1 | Inhibition of Bile Salt Export Pump (BSEP) | >100 µM | |

| Inhibition of Multidrug Resistance Protein 3 (MDR3) | >100 µM | |||

| Table 1: In Vitro Potency and Selectivity of LPA1 Antagonists. |

Key Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model (In Vivo)

This is the most widely used preclinical model to evaluate anti-fibrotic therapies.

-

Objective: To induce lung fibrosis in rodents to test the efficacy of an LPA1 antagonist.

-

Methodology:

-

Animals: C57BL/6 mice are commonly used.

-

Induction: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.

-

Treatment: The LPA1 antagonist (e.g., AM966) or vehicle is administered, typically via oral gavage, starting from day 0 or in a therapeutic regimen (e.g., starting day 7) and continuing for 14-21 days.

-

Endpoint Analysis (Day 14 or 21):

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total protein concentration (an indicator of vascular leak) and inflammatory cell counts.

-

Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius red to visualize collagen deposition. Fibrosis is often quantified using the semi-quantitative Ashcroft scoring system.

-

Collagen Quantification: Total lung collagen content is measured using the Sircol soluble collagen assay on lung homogenates.

-

-

-

Expected Outcome: Effective LPA1 antagonists are expected to significantly reduce BAL fluid protein, inflammatory cell infiltration, histological fibrosis scores, and total lung collagen content compared to vehicle-treated, bleomycin-challenged animals.

Myofibroblast Differentiation Assay (In Vitro)

-

Objective: To assess the ability of an LPA1 antagonist to inhibit the conversion of fibroblasts to myofibroblasts.

-

Methodology:

-

Cell Culture: Primary human lung fibroblasts (e.g., IMR-90) are cultured in serum-free media.

-

Treatment: Cells are pre-treated with the LPA1 antagonist at various concentrations for a short period (e.g., 30-60 minutes).

-

Stimulation: Cells are stimulated with a pro-fibrotic agent like LPA or TGF-β1 to induce differentiation.

-

Incubation: Cells are incubated for 24-48 hours.

-

Endpoint Analysis:

-

Western Blot / qPCR: Cell lysates are analyzed for the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.

-

Immunofluorescence: Cells are fixed and stained with an antibody against α-SMA to visualize stress fiber formation.

-

-

-

Expected Outcome: The LPA1 antagonist should cause a dose-dependent reduction in α-SMA expression and stress fiber formation in stimulated fibroblasts.

Clinical Development of LPA1 Antagonists

The clinical development of LPA1 antagonists has provided strong validation for the target, though it has not been without challenges.

First Generation: BMS-986020

BMS-986020 was the first LPA1 antagonist to show clinical efficacy in IPF. A Phase 2 trial (NCT01766817) demonstrated that treatment with 600 mg twice daily for 26 weeks significantly slowed the rate of Forced Vital Capacity (FVC) decline compared to placebo. However, the trial was terminated early due to dose-related hepatobiliary toxicity, including elevated liver enzymes and three cases of cholecystitis. Subsequent investigations revealed this toxicity was caused by off-target inhibition of the bile salt export pump (BSEP) and other transporters, a mechanism unrelated to LPA1 antagonism.

Second Generation: BMS-986278 (Admilparant)

BMS-986278 is a next-generation LPA1 antagonist specifically engineered to have a wide therapeutic window over BSEP inhibition, thereby avoiding the toxicity seen with its predecessor. A Phase 2 study (NCT04308681) evaluated BMS-986278 in parallel cohorts of patients with IPF and Progressive Pulmonary Fibrosis (PPF). The results were highly promising, showing a substantial reduction in the rate of lung function decline in both cohorts over 26 weeks, with a favorable safety profile and no signs of hepatobiliary toxicity.

Autotaxin Inhibition: Ziritaxestat (GLPG1690)

An alternative strategy is to inhibit autotaxin, the primary enzyme responsible for producing LPA. Ziritaxestat, an autotaxin inhibitor, showed promise in a Phase 2a trial. However, two large Phase 3 trials (ISABELA 1 & 2) were terminated for futility after an independent data monitoring committee found the benefit-risk profile did not support continuation. This outcome highlights potential complexities in targeting the broader LPA pathway upstream of the receptors and reinforces the specific role of LPA1.

| Trial (Compound) | Indication | Treatment Arm | N | Primary Endpoint: Rate of Change in FVC or ppFVC over 26 Weeks | Relative Reduction vs. Placebo | Reference |

| Phase 2 (BMS-986020) | IPF | Placebo | 47 | -0.134 L | - | |

| NCT01766817 | 600 mg BID | 48 | -0.042 L (p=0.049) | 68.7% | ||

| Phase 2 (BMS-986278) | IPF | Placebo | ~92 | -2.7% (ppFVC) | - | |

| NCT04308681 | 60 mg BID | ~91 | -1.2% (ppFVC) | 54% | ||

| PPF | Placebo | ~41 | -4.3% (ppFVC) | - | ||

| 60 mg BID | ~40 | -1.1% (ppFVC) | 74% | |||

| Table 2: Summary of Phase 2 Clinical Trial Efficacy Data for LPA1 Antagonists. |

Mechanism of Action and Biomarker Modulation

LPA1 antagonism exerts its anti-fibrotic effects by directly inhibiting the pro-fibrotic cellular processes driven by LPA. By blocking fibroblast recruitment and myofibroblast differentiation, these antagonists are believed to reduce the deposition of ECM, thereby slowing the progression of fibrosis.

This mechanism is supported by changes in serum biomarkers observed in clinical trials. Treatment with BMS-986020 led to a significant reduction in several ECM-neoepitope biomarkers, which are fragments generated during collagen formation and degradation, and these reductions correlated with improvements in FVC. Similarly, BMS-986278 significantly improved biomarkers of epithelial injury and fibrosis in IPF patients and markers of inflammation and fibrosis (including periostin and YKL-40) in PPF patients.

Conclusion and Future Directions

The targeting of the LPA1 receptor represents one of the most promising therapeutic strategies currently in development for pulmonary fibrosis. A robust body of preclinical and clinical evidence supports the central role of the LPA-LPA1 axis in driving fibrogenesis. While the development of a first-generation antagonist was halted by off-target toxicity, this experience provided crucial insights that led to the creation of second-generation molecules like BMS-986278, which demonstrate significant clinical efficacy with an improved safety profile. The positive Phase 2 results for BMS-986278 in both IPF and PPF support its continued development in Phase 3 trials. The success of this targeted approach offers significant hope for a new standard of care for patients suffering from these devastating diseases.

References

- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 2. atsjournals.org [atsjournals.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

The Anti-Fibrotic Potential of BMS-986020: A Technical Overview of its Effects on Fibroblast Activation and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the pathogenesis of fibrotic diseases. This technical guide synthesizes the available preclinical and clinical data on the effects of BMS-986020 on fibroblast activation and proliferation, core processes in the development of fibrosis. In vitro studies have demonstrated that BMS-986020 effectively inhibits the pro-fibrotic activities of lysophosphatidic acid (LPA) on fibroblasts, including the production of extracellular matrix components. While clinical development was halted due to off-target hepatobiliary toxicity, the efficacy data from these studies underscore the therapeutic potential of LPA1 antagonism in treating conditions such as idiopathic pulmonary fibrosis (IPF). This document provides a detailed examination of the mechanism of action, experimental data, and underlying signaling pathways.

Mechanism of Action: Targeting the LPA-LPA1 Axis in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors. The activation of LPA1 on fibroblasts by elevated levels of LPA is a critical step in the initiation and progression of tissue fibrosis.[1][2][3] This signaling cascade promotes a multitude of pro-fibrotic cellular responses, including fibroblast proliferation, migration, and differentiation into contractile, matrix-producing myofibroblasts.[3][4]

BMS-986020 functions as a competitive antagonist of LPA1, effectively blocking the downstream signaling events that lead to fibroblast activation and proliferation. By inhibiting this pathway, BMS-986020 has demonstrated anti-fibrotic effects in various preclinical models of fibrosis, including those affecting the lung, skin, liver, and kidney.

In Vitro Efficacy: Inhibition of Fibroblast Activation and Matrix Deposition

The anti-fibrotic activity of BMS-986020 has been characterized in vitro using a specialized "Scar-in-a-Jar" model, which mimics the fibrotic microenvironment. In this assay, BMS-986020 demonstrated a potent and dose-dependent inhibition of LPA-induced fibrogenesis.

Quantitative Data on Fibrogenesis Inhibition

The following table summarizes the inhibitory effects of BMS-986020 on key biomarkers of fibroblast activation and extracellular matrix (ECM) production in the "Scar-in-a-Jar" model.

| Biomarker | Description | Effect of LPA Stimulation | Effect of BMS-986020 Treatment |

| α-SMA | Alpha-smooth muscle actin, a marker of myofibroblast differentiation. | Increased levels | Inhibition of LPA-induced increase |

| PRO-C1 | Pro-peptide of type I collagen, indicating new collagen synthesis. | Increased levels | Inhibition of LPA-induced increase |

| PRO-C3 | Pro-peptide of type III collagen, indicating new collagen synthesis. | Increased levels | Inhibition of LPA-induced increase |

| PRO-C6 | Pro-peptide of type VI collagen, indicating new collagen synthesis. | Increased levels | Inhibition of LPA-induced increase |

| FBN-C | C-terminal fragment of fibronectin, reflecting ECM deposition. | Increased levels | Marked inhibition of LPA-induced increase |

Notably, the approximate IC100 for BMS-986020-mediated inhibition of ECM formation was observed to be in the range of 100–500 nM.

Experimental Protocols

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This model is designed to assess the direct effects of compounds on fibroblast activation and ECM deposition in a three-dimensional culture system that better recapitulates the in vivo fibrotic environment.

Methodology:

-

Cell Seeding: Human lung fibroblasts are seeded into 96-well plates.

-

Serum Starvation: Cells are serum-starved to synchronize them and reduce baseline activation.

-

Stimulation and Treatment: Fibroblasts are stimulated with LPA to induce a pro-fibrotic response. Concurrently, cells are treated with varying concentrations of BMS-986020 or vehicle control.

-

Incubation: The cultures are incubated for a prolonged period to allow for ECM deposition and remodeling.

-

Supernatant Analysis: The culture supernatant is collected at various time points.

-

Biomarker Quantification: Levels of ECM-related biomarkers (e.g., PRO-C1, PRO-C3, PRO-C6, FBN-C) and markers of myofibroblast differentiation (e.g., α-SMA) in the supernatant are quantified using immunoassays.

Signaling Pathways and Visualizations

LPA-LPA1 Signaling Pathway in Fibroblast Activation

The following diagram illustrates the signaling cascade initiated by LPA binding to LPA1 on fibroblasts and the point of intervention for BMS-986020.

Caption: LPA1 signaling pathway in fibroblasts and the inhibitory action of BMS-986020.

Experimental Workflow for "Scar-in-a-Jar" Assay

The following diagram outlines the key steps in the "Scar-in-a-Jar" experimental protocol.

Caption: Workflow of the "Scar-in-a-Jar" in vitro fibrogenesis assay.

Clinical Implications and Future Directions

A Phase 2 clinical trial (NCT01766817) in patients with idiopathic pulmonary fibrosis demonstrated that BMS-986020, at a dose of 600 mg twice daily, significantly slowed the rate of decline in forced vital capacity (FVC) over 26 weeks compared to placebo. Furthermore, treatment with BMS-986020 led to a significant reduction in serum levels of several ECM-neoepitope biomarkers associated with IPF prognosis.

Despite these promising efficacy signals, the clinical development of BMS-986020 was terminated due to instances of hepatobiliary toxicity, which were later determined to be specific to the molecule and not a class effect of LPA1 antagonism. This has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.

Conclusion

BMS-986020 has provided crucial proof-of-concept for the therapeutic targeting of the LPA1 receptor in fibrotic diseases. Its demonstrated ability to inhibit fibroblast activation and extracellular matrix deposition in vitro, coupled with positive efficacy signals in a Phase 2 clinical trial for IPF, highlights the potential of this mechanism of action. While the development of BMS-986020 itself was halted, the insights gained from its study continue to inform and guide the development of next-generation LPA1 antagonists for the treatment of a range of fibrotic conditions.

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Investigating the Signaling Pathways Affected by BMS-986020: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that, through its interaction with LPA1, a G protein-coupled receptor, triggers a cascade of intracellular signaling events. These pathways are implicated in a variety of physiological and pathological processes, most notably in fibrosis. This technical guide provides a comprehensive overview of the signaling pathways modulated by BMS-986020, its on-target and off-target pharmacological profile, and detailed methodologies for key experimental investigations. While BMS-986020 showed promise in clinical trials for idiopathic pulmonary fibrosis (IPF) by slowing the decline in forced vital capacity, its development was halted due to hepatobiliary toxicity. This guide will delve into both the therapeutic and adverse signaling mechanisms.

On-Target Signaling: Antagonism of the LPA1 Receptor

BMS-986020 exerts its primary pharmacological effect by blocking the LPA1 receptor. LPA1 couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by BMS-986020 consequently attenuates the downstream signaling cascades initiated by these G proteins.

Quantitative Data for On-Target Activity

The potency of BMS-986020 as an LPA1 antagonist has been quantified in in vitro assays.

| Parameter | Assay | Species | Value | Reference |

| pKb | Calcium Mobilization | Human | ~8 | [1] |

Off-Target Signaling: Inhibition of Bile Acid Transporters

The clinical development of BMS-986020 was terminated due to hepatobiliary toxicity, which was found to be a result of off-target inhibition of key bile acid transporters. This inhibition disrupts bile acid homeostasis, leading to cholestasis and liver injury.

Quantitative Data for Off-Target Activity

The inhibitory concentrations of BMS-986020 on various bile acid transporters have been determined.

| Transporter | Assay Type | IC50 | Reference |

| BSEP (Bile Salt Export Pump) | In vitro | 1.8 µM - 4.8 µM | [2] |

| MRP4 (Multidrug Resistance-associated Protein 4) | In vitro | 6.2 µM | [2] |

| MDR3 (Multidrug Resistance Protein 3) | In vitro | 7.5 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the signaling effects of BMS-986020.

Calcium Mobilization Assay

This assay is used to determine the effect of BMS-986020 on Gαq/11-mediated intracellular calcium release upon LPA1 activation.

Objective: To quantify the antagonistic activity of BMS-986020 on LPA1-mediated calcium flux.

Materials:

-

HEK293 cells stably expressing human LPA1.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

LPA (agonist).

-

BMS-986020.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed LPA1-expressing HEK293 cells into microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye solution for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of BMS-986020. Incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) and continue recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibition of the LPA-induced calcium response at each concentration of BMS-986020 to determine the IC50. The pKb can be calculated from the IC50 using the Cheng-Prusoff equation.

RhoA Activation Assay

This pull-down assay measures the effect of BMS-986020 on LPA1-mediated activation of the small GTPase RhoA, a key event in Gα12/13 signaling.

Objective: To determine if BMS-986020 inhibits LPA-induced activation of RhoA.

Materials:

-

Cells expressing LPA1 (e.g., primary human lung fibroblasts).

-

Lysis buffer.

-

Rhotekin-RBD beads (binds to active, GTP-bound RhoA).

-

LPA (agonist).

-

BMS-986020.

-

Anti-RhoA antibody.

-

Reagents for SDS-PAGE and Western blotting.

Procedure:

-

Cell Treatment: Culture cells to near confluence, serum-starve, and then treat with BMS-986020 for a specified time before stimulating with LPA for a short period (e.g., 2-5 minutes).

-

Lysis: Lyse the cells on ice with lysis buffer.

-

Pull-down: Incubate the cell lysates with Rhotekin-RBD beads to capture active RhoA-GTP.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-RhoA antibody.

-

Data Analysis: Quantify the band intensity of the pulled-down RhoA to determine the level of RhoA activation. Compare the levels in BMS-986020-treated cells to control cells.

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This assay assesses the anti-fibrotic potential of compounds in a more physiologically relevant 3D cell culture model.[3]

Objective: To evaluate the efficacy of BMS-986020 in inhibiting LPA-induced fibrogenesis.

Materials:

-

Primary human lung fibroblasts.

-

Cell culture medium supplemented with macromolecular crowders (e.g., Ficoll).

-

LPA (pro-fibrotic stimulus).

-

BMS-986020.

-

Reagents for immunofluorescence or biochemical analysis of extracellular matrix proteins (e.g., collagen).

Procedure:

-

Cell Culture: Culture human lung fibroblasts in a medium containing macromolecular crowders to promote extracellular matrix deposition.

-

Treatment: Treat the cells with LPA to induce a fibrotic phenotype, in the presence or absence of varying concentrations of BMS-986020.

-

Incubation: Incubate for several days to allow for the formation of a "scar."

-

Analysis: Analyze the extent of fibrosis by measuring the deposition of collagen and other extracellular matrix proteins, as well as the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA). This can be done via immunofluorescence imaging or biochemical assays.

-

Data Analysis: Quantify the reduction in fibrotic markers in the presence of BMS-986020 to determine its anti-fibrotic potency.

Conclusion

BMS-986020 is a well-characterized LPA1 antagonist that effectively inhibits LPA1-mediated signaling pathways involved in fibrosis. However, its clinical utility has been hampered by off-target effects on bile acid transporters, leading to hepatotoxicity. This guide provides a detailed overview of the on-target and off-target signaling pathways affected by BMS-986020, supported by available quantitative data and comprehensive experimental protocols. This information is intended to aid researchers in understanding the complex pharmacology of BMS-986020 and in the development of future anti-fibrotic therapies with improved safety profiles. Further research is warranted to fully elucidate the quantitative impact of BMS-986020 on individual downstream signaling effectors such as ERK, Akt, and RhoA.

References

- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986020: A Technical Guide to its Impact on Extracellular Matrix Deposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key mediator in the pathogenesis of fibrotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of BMS-986020 and its impact on extracellular matrix (ECM) deposition, with a particular focus on its application in idiopathic pulmonary fibrosis (IPF). This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides detailed experimental protocols for researchers in the field.

Introduction: The Role of LPA1 in Fibrosis and ECM Deposition

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including LPA1.[1] The LPA-LPA1 signaling axis is a central player in wound healing and tissue repair; however, its dysregulation is a key driver of pathological fibrosis in various organs, including the lungs, liver, and kidneys.[2]

In the context of fibrosis, LPA1 activation on fibroblasts, the primary producers of ECM components, leads to a cascade of pro-fibrotic events including:

-

Fibroblast proliferation and migration: LPA1 signaling promotes the accumulation of fibroblasts at the site of injury.[1]

-

Myofibroblast differentiation: It induces the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and enhanced contractile and ECM-producing capabilities.

-

Increased ECM protein synthesis: LPA1 activation stimulates the production and deposition of key ECM components, most notably collagens.

BMS-986020 was developed as a selective antagonist to block these pro-fibrotic effects of LPA1 activation.[2] Preclinical studies have demonstrated its anti-fibrotic activity in various models of fibrosis.[2]

Mechanism of Action: The LPA1 Signaling Pathway

BMS-986020 exerts its anti-fibrotic effects by competitively inhibiting the binding of LPA to the LPA1 receptor. This blockade disrupts the downstream signaling cascade that leads to pro-fibrotic gene expression and subsequent ECM deposition. The key steps in this pathway are illustrated below.

As depicted, the binding of LPA to its receptor, LPA1, activates the Gα12/13 subunit of the G protein complex. This, in turn, activates the small GTPase RhoA, which subsequently activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK activation promotes actin polymerization and stress fiber formation. This cytoskeletal rearrangement facilitates the nuclear translocation of Myocardin-Related Transcription Factor (MRTF), which then forms a complex with Serum Response Factor (SRF). The MRTF/SRF complex binds to the promoter regions of pro-fibrotic genes, including those for various collagens and α-SMA, leading to their increased transcription and ultimately, enhanced ECM deposition.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of BMS-986020 in mitigating ECM deposition has been evaluated in both in vitro models and clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of BMS-986020 in the "Scar-in-a-Jar" Model

The "Scar-in-a-Jar" model is an in vitro assay that mimics the fibrotic environment and allows for the quantification of ECM deposition by cultured fibroblasts.

| Biomarker | Treatment Condition | % Change from Control | p-value | Reference |

| Collagen I Deposition | TGF-β1 Stimulation | + ~500% | <0.05 | |

| TGF-β1 + BMS-986020 | Potent Inhibition | <0.05 | ||

| α-SMA Expression | TGF-β1 Stimulation | + ~300% | <0.05 | |

| TGF-β1 + BMS-986020 | Significant Reduction | <0.05 |

Table 2: Effect of BMS-986020 on Serum ECM-Neoepitope Biomarkers in Patients with Idiopathic Pulmonary Fibrosis (Phase 2 Clinical Trial - NCT01766817)

This phase 2 clinical trial evaluated the safety and efficacy of BMS-986020 in patients with IPF. A post-hoc analysis assessed the impact on various serum biomarkers of ECM turnover.

| Biomarker | Treatment Group (600 mg BID) | Placebo Group | % Change from Placebo (at Week 26) | p-value | Reference |

| C3M (Collagen III Degradation) | Decreased | Increased | Significant Reduction | <0.05 | |

| PRO-C3 (Collagen III Formation) | No Significant Change | No Significant Change | - | NS | |

| Other ECM-Neoepitopes | Significantly Reduced | - | - | <0.05 |

BID: twice daily; NS: Not Significant

Table 3: Effect of BMS-986020 on Forced Vital Capacity (FVC) in Patients with Idiopathic Pulmonary Fibrosis (Phase 2 Clinical Trial - NCT01766817)

The primary endpoint of the phase 2 trial was the rate of decline in FVC, a key measure of lung function in IPF.

| Treatment Group | Mean Rate of FVC Decline (L/year) | 95% Confidence Interval | p-value (vs. Placebo) | Reference |

| BMS-986020 (600 mg BID) | -0.042 | -0.106 to -0.022 | 0.049 | |

| BMS-986020 (600 mg QD) | - | - | NS | |

| Placebo | -0.134 | -0.201 to -0.068 | - |

BID: twice daily; QD: once daily; NS: Not Significant

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

"Scar-in-a-Jar" In Vitro Fibrosis Assay

This protocol is adapted from established methods to create a high-content, pseudo-3D model of fibrosis.

Materials:

-

Human lung fibroblasts (e.g., from IPF patients or a commercial cell line)

-

96-well clear-bottom black plates

-

Cell culture medium (e.g., DMEM) with serum and antibiotics

-

Macromolecular crowding medium: Culture medium supplemented with Ficoll PM70 and PM400, and L-ascorbic acid.

-

Recombinant human TGF-β1

-

BMS-986020 or other test compounds

-

Fixation solution: 4% formaldehyde in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% BSA in PBS

-

Primary antibodies: Rabbit anti-human Collagen Type I, Mouse anti-human α-SMA

-

Secondary antibodies: Fluorescently labeled anti-rabbit and anti-mouse IgG

-

Nuclear stain: DAPI

-

High-content imaging system

Procedure:

-

Seed human lung fibroblasts into 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

-

Carefully remove the existing medium and replace it with the macromolecular crowding medium.

-

Add TGF-β1 to the desired final concentration to induce a fibrotic phenotype. Concurrently, add BMS-986020 or other test compounds at various concentrations. Include appropriate vehicle controls.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

After incubation, gently wash the cells with PBS. Fix the cells with 4% formaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Wash the cells with PBS and block non-specific antibody binding with 5% BSA for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against Collagen Type I and α-SMA, diluted in blocking buffer, overnight at 4°C.

-

Wash the cells extensively with PBS. Incubate with the appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells with PBS and acquire images using a high-content imaging system. Quantify the fluorescence intensity for Collagen I and α-SMA, and normalize to the cell number (DAPI count).

Competitive ELISA for Serum ECM-Neoepitope Biomarkers (e.g., PRO-C3)

This protocol outlines the general steps for a competitive ELISA, a common method for quantifying ECM turnover biomarkers in serum samples.

Materials:

-

96-well microtiter plates pre-coated with streptavidin

-

Biotinylated synthetic peptide corresponding to the neoepitope of interest (e.g., for PRO-C3)

-

Serum samples from patients and healthy controls

-

Standard solutions of the purified neoepitope peptide

-

Monoclonal antibody specific for the neoepitope

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Wash buffer (e.g., PBS with Tween-20)

-

Assay buffer (e.g., PBS with BSA)

-

Microplate reader

Procedure:

-

Plate Coating: Add the biotinylated synthetic peptide to the streptavidin-coated wells and incubate to allow for binding. Wash the wells to remove unbound peptide.

-

Competitive Binding: Add a mixture of the serum sample (or standard) and a fixed concentration of the primary monoclonal antibody to the wells. Incubate to allow the antibody to bind to either the peptide on the plate or the free peptide in the sample/standard. The amount of antibody that binds to the plate is inversely proportional to the amount of neoepitope in the sample.

-

Washing: Wash the wells thoroughly to remove unbound antibody and other components.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, which will bind to the primary antibody captured on the plate. Incubate and then wash the wells.

-

Substrate Reaction: Add the TMB substrate solution. The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Add the stop solution to halt the color development.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the neoepitope in the patient samples.

Phase 2 Clinical Trial of BMS-986020 in IPF (NCT01766817) - Simplified Workflow

This diagram outlines the key stages of the phase 2 clinical trial that evaluated BMS-986020.

References

In-Depth Technical Guide: The Chemical Structure and Properties of BMS-986020 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020, also known as AM152, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Bristol-Myers Squibb, this small molecule was investigated primarily for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease. While showing promise in early clinical trials for slowing the decline in lung function, the development of BMS-986020 was halted during Phase 2 trials due to observed hepatobiliary toxicity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize this compound.

Chemical Structure and Properties

BMS-986020 is a synthetic organic compound. The sodium salt form enhances its solubility for formulation purposes.

Chemical Structure of BMS-986020

Image of the chemical structure of BMS-986020 would be placed here.

Physicochemical Properties of BMS-986020 and its Sodium Salt

| Property | Value | Reference |

| IUPAC Name | 1-(4'-(3-methyl-4-(((((R)-1-phenylethyl)oxy)carbonyl)amino)isoxazol-5-yl)biphenyl-4-yl)cyclopropanecarboxylic acid | [1][2] |

| Molecular Formula | C29H26N2O5 (Free Acid) | [1][2] |

| Molecular Weight | 482.53 g/mol (Free Acid) | [1] |

| CAS Number | 1257213-50-5 (Free Acid) | |

| Molecular Formula (Sodium Salt) | C29H25N2NaO5 | |

| Molecular Weight (Sodium Salt) | 504.51 g/mol | |

| CAS Number (Sodium Salt) | 1380650-53-2 | |

| Appearance | White to yellow solid | |

| Solubility | Soluble in DMSO |

On-Target Activity: LPA1 Antagonism

BMS-986020 functions as a high-affinity antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the pathogenesis of fibrosis.

LPA1 Signaling Pathway

Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates several downstream signaling cascades through coupling with heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These pathways ultimately lead to cellular responses that promote fibrosis, such as fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as increased extracellular matrix deposition.

References

Methodological & Application

Application Notes and Protocols for In Vitro Fibrosis Assays Using BMS-986020 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to organ scarring and failure. Key drivers of fibrosis include the bioactive lipid lysophosphatidic acid (LPA) and the cytokine transforming growth factor-beta (TGF-β). BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key receptor in the fibrotic signaling cascade.[1] Preclinical studies have demonstrated its anti-fibrotic activities in models of lung, skin, liver, kidney, and ocular fibrosis.[1] This document provides detailed protocols for in vitro fibrosis assays to evaluate the anti-fibrotic potential of compounds like BMS-986020.

Mechanism of Action of BMS-986020

BMS-986020 selectively inhibits the LPA1 receptor.[1] The binding of LPA to LPA1 initiates a signaling cascade that promotes various pro-fibrotic cellular responses, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as increased ECM production.[2] By blocking this interaction, BMS-986020 can attenuate these downstream effects, thereby reducing the fibrotic response.

Data Presentation

In Vitro Efficacy of BMS-986020 in an LPA-Induced Fibrosis Model

The following table summarizes the concentrations of BMS-986020 used in the "Scar-in-a-Jar" in vitro fibrosis model to inhibit LPA-induced fibrogenesis. The model utilizes human lung fibroblasts stimulated with LPA to induce the production of fibrotic markers.

| Compound | Agonist | Assay | Concentrations Tested (µM) | Observation |

| BMS-986020 | LPA (20 µM) | "Scar-in-a-Jar" | 0.01, 0.05, 0.1, 0.5, 1, 5 | Maximal inhibition of fibrotic biomarker production observed at approximately 0.5 µM.[3] |

Off-Target Activity of BMS-986020

It is also important to consider the off-target effects of a compound. The following table presents the IC50 values of BMS-986020 for the inhibition of key bile acid and phospholipid transporters.

| Target | IC50 (µM) |

| BSEP | 4.8 |

| MRP4 | 6.2 |

| MDR3 | 7.5 |

Experimental Protocols

LPA-Induced Fibrosis in a "Scar-in-a-Jar" Model

This protocol is adapted from a method used to evaluate the anti-fibrotic effects of BMS-986020 on human lung fibroblasts.

Materials:

-

Human lung fibroblasts (e.g., Lonza, cat. no. CC-2512)

-

48-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax

-

Fetal Bovine Serum (FBS)

-

Ficoll 70

-

Ficoll 400

-

Ascorbic acid

-

Lysophosphatidic acid (LPA)

-

BMS-986020 sodium

-

Dimethyl sulfoxide (DMSO)

-

ELISA kits for fibrotic markers (e.g., pro-collagen type I, α-SMA)

Procedure:

-

Cell Seeding: Seed human lung fibroblasts in 48-well plates at a desired density.

-

Cell Culture: Culture the cells in DMEM + GlutaMax supplemented with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.

-

Compound Preparation: Prepare stock solutions of BMS-986020 in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 0.01 to 5 µM. The final DMSO concentration should be kept constant across all wells (e.g., 0.05%).

-

Treatment:

-

Vehicle Control: Add culture medium with 0.05% DMSO.

-

Agonist Control: Add culture medium with 20 µM LPA and 0.05% DMSO.

-

Test Wells: Add culture medium with 20 µM LPA and the desired concentrations of BMS-986020 (0.01, 0.05, 0.1, 0.5, 1, or 5 µM).

-

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 12 days. Change the medium with fresh reagents on day 4 and day 8.

-

Supernatant Collection: On day 12, collect the cell culture supernatants and store them at -20°C for biomarker analysis.

-

Biomarker Analysis: Quantify the levels of fibrotic markers such as pro-collagen type I and α-smooth muscle actin (α-SMA) in the supernatants using specific ELISA kits.

TGF-β-Induced Fibroblast-to-Myofibroblast Transition Assay

This protocol describes a general method for inducing fibroblast differentiation into myofibroblasts using TGF-β, a key pro-fibrotic cytokine.

Materials:

-

Human lung fibroblasts (from healthy or IPF donors)

-

96-well cell culture plates

-

Fibroblast growth medium

-

Transforming Growth Factor-beta 1 (TGF-β1)

-

This compound

-

Positive control (e.g., ALK5 inhibitor such as SB525334)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-SMA

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed 3,000 human lung fibroblasts per well in a 96-well plate.

-

Compound Treatment: Prepare an 8-point concentration-response curve for BMS-986020 and the positive control. Add the compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Fibrosis Induction: Add TGF-β1 to the wells at a final concentration of 1.25 ng/mL.

-

Incubation: Incubate the plate for 72 hours.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with the primary antibody against α-SMA.

-

Incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the expression of α-SMA and normalize it to the number of nuclei to determine the extent of myofibroblast differentiation. Calculate IC50 values from the concentration-response curves.

Signaling Pathways and Experimental Workflow

LPA1 Signaling Pathway in Fibrosis

Caption: LPA1 signaling pathway in fibrosis.

TGF-β Signaling Pathway in Fibrosis

Caption: TGF-β signaling pathway in fibrosis.

Experimental Workflow for In Vitro Fibrosis Assay

Caption: General experimental workflow.

References

Application Note and Protocol: Preparation and Use of BMS-986020 Sodium Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a signaling molecule involved in diverse biological functions, including cell proliferation and chemotaxis, which are key processes in the development of fibrosis.[3] By blocking the LPA1 receptor, BMS-986020 has demonstrated anti-fibrotic activity in preclinical models and has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[3][4] This document provides a detailed protocol for the preparation of a BMS-986020 sodium stock solution in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.

Mechanism of Action: LPA1 Signaling Pathway

BMS-986020 exerts its effect by competitively inhibiting the binding of LPA to its receptor, LPA1, which is a G protein-coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades that promote fibroblast activation and tissue fibrosis.

Quantitative Data Summary

The following table summarizes the key properties of this compound. Note that solubility can vary between suppliers and with the purity of the compound and solvent.

| Property | Data |

| Compound | This compound |

| CAS Number | 1380650-53-2 |

| Molecular Formula | C₂₉H₂₅N₂NaO₅ |

| Molecular Weight | 504.51 g/mol |